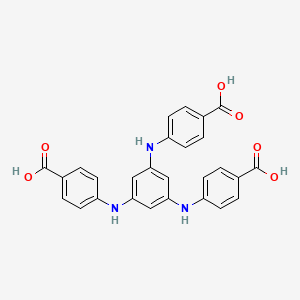

4,4',4''-(1,3,5-Benzenetriyltrisimino)trisbenzoic acid

説明

科学的研究の応用

Synthesis and Structural Analysis

4,4',4''-(1,3,5-Benzenetriyltrisimino)trisbenzoic acid (H3BTA) is used in various synthetic processes. For instance, it was employed in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) as a catalyst, offering advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012). In another study, H3BTA was used to coordinate with Er(III) and In(III) to form three-dimensional porous coordination polymers, indicating its role in advanced material synthesis (Jiang et al., 2018).

Metal–Organic Frameworks and Coordination Polymers

H3BTA plays a crucial role in the formation of metal–organic frameworks (MOFs) and coordination polymers. For example, it was used to create a twofold interpenetrated 3-D MOF with a specific topology, demonstrating its utility in constructing complex molecular architectures (Rajput et al., 2013). Additionally, it self-assembled into core-rosette structures, leading to the formation of new coordination polymers with interesting structural motifs when reacted with different metal ions (Zhang et al., 2012).

Magnetic and Luminescent Properties

Research has explored the magnetic properties of frameworks based on H3BTA. A study on a metal-organic framework Co2(L)Cl(DMF)2(H2O)3(H2O)3 showed ferromagnetic exchange interactions, highlighting the potential of H3BTA in magnetic material synthesis (Zhou et al., 2018). In another context, H3BTA was instrumental in creating a MOF with single-component white light luminescence, indicating its applicability in developing luminescent materials (Chen et al., 2015).

Antitumor and Antibacterial Activities

H3BTA-derived compounds have been investigated for their biological activities. For instance, the antitumor activities of certain coordination polymers made with H3BTA were tested against human glioma cells, suggesting potential medical applications (Jiang et al., 2018). Also, compounds synthesized from modified derivatives of H3BTA were studied for their antibacterial properties, underscoring the compound’s relevance in pharmaceutical research (Feng et al., 2021).

作用機序

Target of Action

It’s known that this compound is used as an expanded benzene tricarboxylate mof linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . These MOFs have promising applications in gas adsorption, separations, storage, and more .

Mode of Action

The mode of action of this compound is primarily through its role as a linker in the synthesis of MOFs. It forms coordination bonds with metal ions, creating a porous structure that can trap and store gases

Biochemical Pathways

Given its role in the synthesis of mofs, it’s likely that it influences the physical and chemical properties of these materials, thereby affecting their performance in applications like gas storage and separation .

Result of Action

The result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising results in applications such as gas adsorption, separations, and storage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of metal ions in the solution can affect the self-assembled structures of the molecules formed by metal-ligand coordination bonds . .

特性

IUPAC Name |

4-[3,5-bis(4-carboxyanilino)anilino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O6/c31-25(32)16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(4-10-20)26(33)34)15-24(14-22)30-21-11-5-18(6-12-21)27(35)36/h1-15,28-30H,(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDKZYKUPNCXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=CC(=CC(=C2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)

![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)

![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)

![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)